molecular formula C10H13NO3 B8615424 methyl 3-[6-(hydroxymethyl)pyridin-2-yl]propanoate

methyl 3-[6-(hydroxymethyl)pyridin-2-yl]propanoate

Cat. No.: B8615424
M. Wt: 195.21 g/mol
InChI Key: QQNPKFLLCWDGBM-UHFFFAOYSA-N
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Description

Methyl 3-[6-(hydroxymethyl)pyridin-2-yl]propanoate is an organic compound that belongs to the class of pyridine derivatives This compound features a pyridine ring substituted with a hydroxymethyl group and a propanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[6-(hydroxymethyl)pyridin-2-yl]propanoate typically involves the esterification of 3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[6-(hydroxymethyl)pyridin-2-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: 3-[6-(carboxymethyl)pyridin-2-yl]propanoic acid.

    Reduction: 3-[6-(hydroxymethyl)pyridin-2-yl]propanol.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Methyl 3-[6-(hydroxymethyl)pyridin-2-yl]propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-[6-(hydroxymethyl)pyridin-2-yl]propanoate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(hydroxymethyl)pyridine: A simpler pyridine derivative with a hydroxymethyl group.

    Methyl 6-(hydroxymethyl)pyridine-2-carboxylate: A related ester with a different substitution pattern on the pyridine ring.

    2,6-bis(hydroxymethyl)pyridine: A compound with two hydroxymethyl groups on the pyridine ring.

Uniqueness

Methyl 3-[6-(hydroxymethyl)pyridin-2-yl]propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a hydroxymethyl group and a propanoate ester group on the pyridine ring makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl 3-[6-(hydroxymethyl)pyridin-2-yl]propanoate

InChI

InChI=1S/C10H13NO3/c1-14-10(13)6-5-8-3-2-4-9(7-12)11-8/h2-4,12H,5-7H2,1H3

InChI Key

QQNPKFLLCWDGBM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=NC(=CC=C1)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

The above compound was also prepared as follows: To a solution of 50.02 g of methyl 3-(6-hydroxymethylpyridin-2-yl)-trans-acrylate in IPA 502 mL, was added 2.51 g of 5% palladium-carbon (containing 50% water) under argon atmosphere, the reaction mixture was stirred under 1-4 atom hydrogen atmosphere at 50° C. for 2.5 hours. After cooling, the catalyst was filtrated off and the solvent was removed off under reduced pressure from the reaction mixture, which gave 50 g of methyl 3-(6-hydroxymethylpyridin-2-yl)propionate as a brown oil.
Quantity
50.02 g
Type
reactant
Reaction Step One
Name
Quantity
502 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
2.51 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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